

# Application Notes and Protocols for Exosome Labeling with Cyanine7 Hydrazide

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## Compound of Interest

Compound Name: Cyanine7 hydrazide

Cat. No.: B13790121

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## Authored by a Senior Application Scientist

### Introduction: Illuminating Extracellular Vesicles for In Vivo Tracking

Exosomes, a subset of extracellular vesicles (EVs) typically ranging from 30-150 nm in diameter, are at the forefront of biomedical research and therapeutic development.<sup>[1][2]</sup> These nano-sized vesicles, secreted by virtually all cell types, act as crucial mediators of intercellular communication by transferring a diverse cargo of proteins, lipids, and nucleic acids.<sup>[3][4][5]</sup> Their inherent biocompatibility and ability to deliver functional cargo to recipient cells make them promising candidates for targeted drug delivery and as diagnostic biomarkers.<sup>[6]</sup>

To harness their therapeutic potential, it is imperative to understand their biodistribution, target cell interactions, and in vivo fate. Fluorescent labeling is a powerful tool for visualizing and tracking exosomes.<sup>[7]</sup> While various labeling strategies exist, covalent labeling of exosomal surface proteins offers a stable and robust method for long-term tracking. This guide details a protocol for labeling exosomes with Cyanine7 (Cy7) hydrazide, a near-infrared (NIR) fluorescent dye, enabling deep-tissue imaging with reduced autofluorescence.<sup>[8]</sup>

This method involves a two-step process: mild oxidation of sialic acid residues on exosomal glycoproteins to generate aldehyde groups, followed by the covalent conjugation of Cy7 hydrazide to these aldehydes, forming a stable hydrazone bond. This approach ensures that the dye is securely attached to the exosome surface, providing a reliable signal for tracking studies.

## The Chemistry of Covalent Exosome Labeling

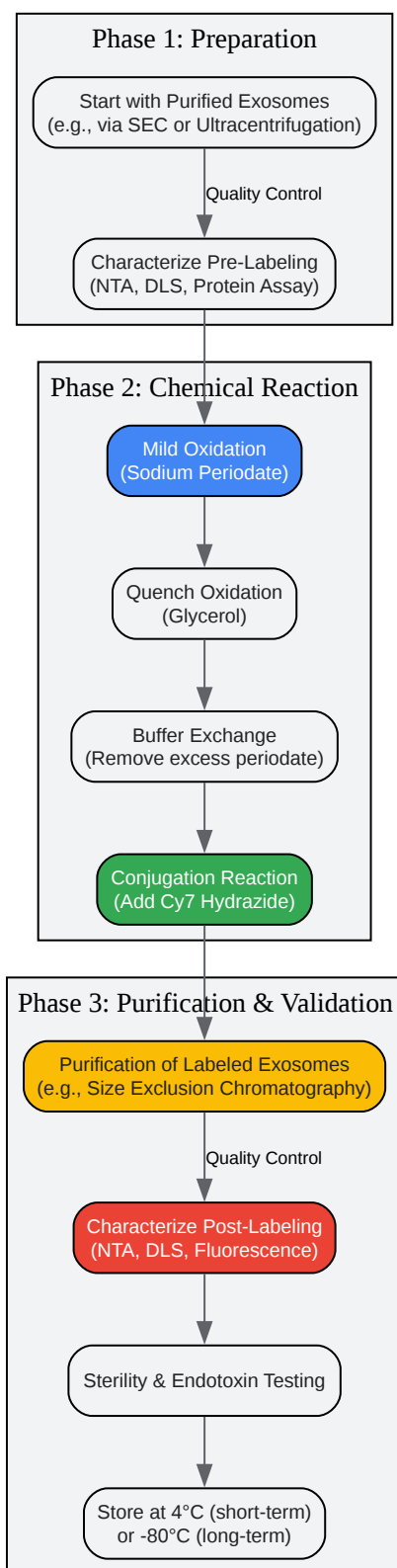
The protocol's foundation lies in the specific and efficient reaction between a hydrazide and an aldehyde.[\[9\]](#)[\[10\]](#)

- **Oxidation:** Exosome surface glycoproteins are rich in sialic acid residues. A mild oxidizing agent, such as sodium periodate ( $\text{NaIO}_4$ ), selectively cleaves the vicinal diols of sialic acid sugars, creating reactive aldehyde groups on the exosome surface. This step is critical and must be carefully controlled to preserve the integrity of the exosome membrane and protein function.
- **Conjugation:** **Cyanine7 hydrazide** is then introduced. The hydrazide group ( $-\text{NH}-\text{NH}_2$ ) of the dye nucleophilically attacks the newly formed aldehyde groups ( $-\text{CHO}$ ) on the exosome surface. This reaction results in the formation of a stable hydrazone bond ( $\text{C}=\text{N}-\text{NH}-$ ), covalently linking the Cy7 dye to the exosome.[\[11\]](#)

This covalent linkage is significantly more stable than non-covalent methods, such as lipophilic dye intercalation, minimizing dye leakage and ensuring that the fluorescent signal accurately represents the location of the exosome.[\[12\]](#)

## Experimental Workflow: From Isolation to Labeled Vesicles

The entire process, from exosome isolation to final, purified, labeled product, requires meticulous attention to detail to ensure the quality and functionality of the final preparation.



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Caption: Workflow for Cy7 Hydrazide Labeling of Exosomes.

# Detailed Protocol: Covalent Labeling of Exosomes with Cy7 Hydrazide

This protocol is optimized for approximately 100-500 µg of purified exosomes. Adjust volumes accordingly based on your starting material.

## Materials and Reagents

- Purified exosomes in Phosphate-Buffered Saline (PBS), pH 7.4
- Cyanine7 (Cy7) hydrazide (e.g., from Lumiprobe or AAT Bioquest)
- Sodium periodate (NaIO<sub>4</sub>)
- Glycerol
- Anhydrous Dimethyl Sulfoxide (DMSO)
- PBS, pH 7.4 (sterile, amine-free)
- Size Exclusion Chromatography (SEC) columns (e.g., qEVoriginal) or Amicon Ultra centrifugal filters (100 kDa MWCO)
- Nanoparticle Tracking Analysis (NTA) system
- Dynamic Light Scattering (DLS) system
- Fluorescence Spectrophotometer

## Step-by-Step Methodology

### Part 1: Preparation of Reagents

- **Cy7 Hydrazide Stock Solution:** Prepare a 10 mM stock solution of Cy7 hydrazide in anhydrous DMSO. Briefly vortex to dissolve. Store protected from light at -20°C. Expert Tip: Prepare small aliquots to avoid repeated freeze-thaw cycles.

- Sodium Periodate Solution: Prepare a 20 mM solution of sodium periodate in PBS. This solution must be made fresh immediately before use. Keep it on ice and protected from light.
- Quenching Solution: Prepare a 100 mM solution of glycerol in PBS.

#### Part 2: Oxidation of Exosomes

- Initial Sample Preparation: Start with purified exosomes (100-500  $\mu\text{g}$ ) in a volume of 100-200  $\mu\text{L}$  of PBS. It is critical that the initial exosome preparation is of high purity and free from contaminating proteins that could compete in the labeling reaction.[13][14]
- Oxidation Reaction: Add the freshly prepared 20 mM sodium periodate solution to the exosome suspension to a final concentration of 1 mM.
- Incubation: Incubate the reaction mixture for 20 minutes at 4°C in the dark with gentle shaking. Causality: Low temperature and darkness are crucial to control the oxidation rate and prevent degradation of both the exosomes and the periodate solution.

#### Part 3: Quenching and Buffer Exchange

- Quench Reaction: Add the 100 mM glycerol solution to the reaction mixture to a final concentration of 10 mM. Incubate for 5 minutes at 4°C in the dark. Causality: Glycerol contains a diol that will react with and consume any excess sodium periodate, effectively stopping the oxidation reaction.
- Removal of Reagents: It is essential to remove the quenching agent and byproducts before adding the dye. Use either SEC or ultrafiltration:
  - SEC Method: Equilibrate an appropriate SEC column with sterile PBS. Load the quenched reaction mixture onto the column and collect the exosome-containing fractions as per the manufacturer's instructions.
  - Ultrafiltration Method: Add 400  $\mu\text{L}$  of sterile PBS to the quenched reaction mixture in a 100 kDa MWCO centrifugal filter unit. Centrifuge according to the manufacturer's instructions. Discard the flow-through and repeat the washing step twice to ensure complete removal of small molecules.[15]

#### Part 4: Conjugation with Cy7 Hydrazide

- **pH Adjustment (Optional but Recommended):** While hydrazone formation can occur at neutral pH, it is often more efficient at a slightly acidic pH (6.0-6.5). If your downstream applications permit, adjust the pH of the purified, oxidized exosome solution. However, for most applications, proceeding at pH 7.4 is acceptable.
- **Labeling Reaction:** Add the 10 mM Cy7 hydrazide stock solution to the oxidized exosome suspension to a final concentration of 100-200  $\mu\text{M}$ .[\[15\]](#)
- **Incubation:** Incubate for 1-2 hours at room temperature in the dark with gentle, continuous mixing.

#### Part 5: Purification of Labeled Exosomes

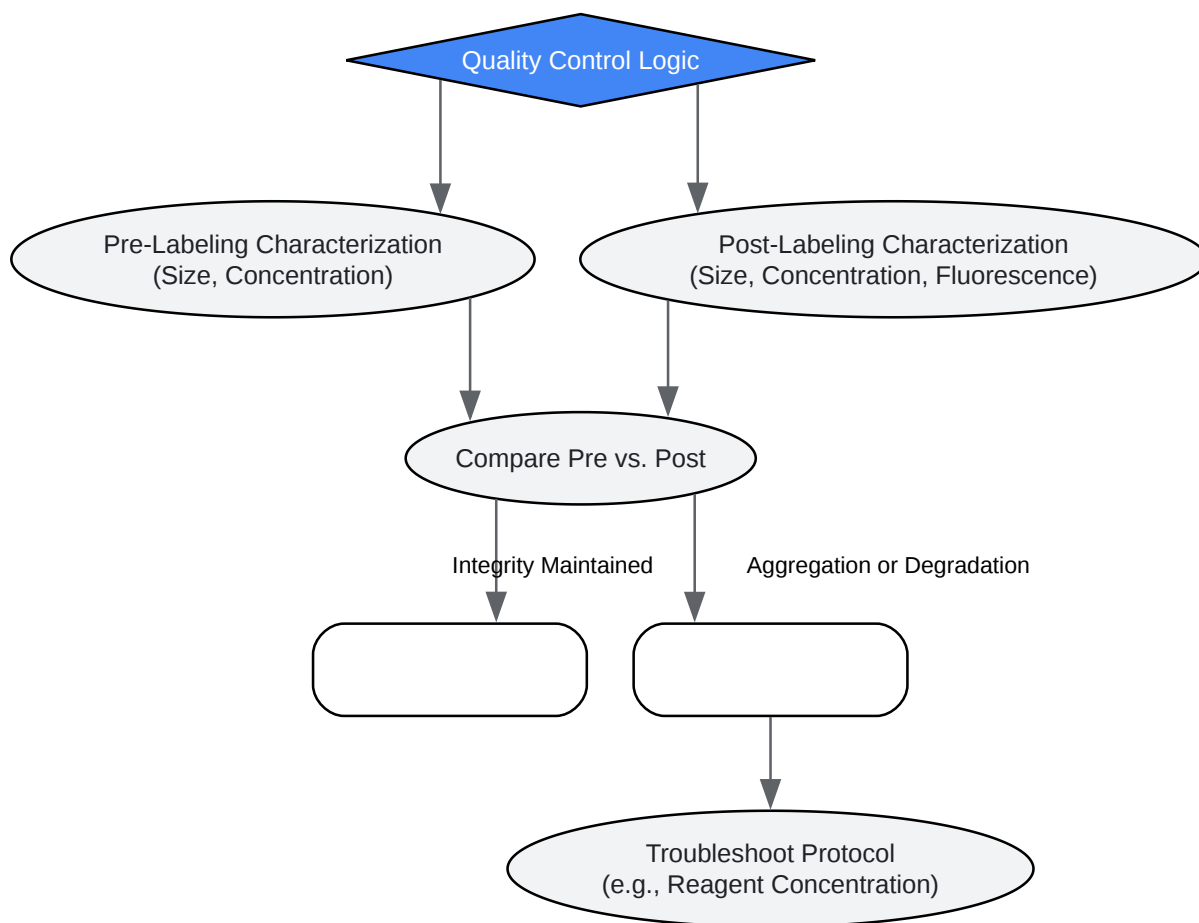
- **Removal of Unbound Dye:** The removal of free Cy7 hydrazide is critical to prevent background signal in downstream applications. The same methods as in Part 3, Step 2 can be used.
  - **SEC Method (Recommended):** This is the gentlest method and effectively separates the larger, labeled exosomes from the small, unbound dye molecules.[\[14\]](#)
  - **Ultrafiltration Method:** Wash the labeled exosomes at least three times with sterile PBS using a 100 kDa MWCO filter.[\[15\]](#)[\[16\]](#)
- **Final Formulation:** Resuspend the final labeled exosome pellet in an appropriate volume of sterile PBS or other buffer suitable for your downstream application.
- **Storage:** For short-term use (up to 1 week), store the labeled exosomes at 4°C. For long-term storage, store at -80°C.[\[15\]](#)

## Quality Control and Validation

A self-validating protocol requires rigorous quality control at each stage. Characterize the exosomes both before and after labeling to ensure their integrity has been maintained.

| Parameter              | Pre-Labeling (Baseline)                     | Post-Labeling (Acceptance Criteria) | Method                           |
|------------------------|---|-------------------------------------|----------------------------------|
| Size Distribution      | 30-150 nm peak                              | <20% change in mean/mode size       | NTA / DLS                        |
| Particle Concentration | Establish baseline                          | <30% loss of total particles        | NTA                              |
| Purity                 | Particle:Protein Ratio > 1x10 <sup>10</sup> | Minimal change                      | NTA & Protein Assay              |
| Labeling Efficiency    | N/A   | High Signal-to-Noise Ratio          | Fluorescence Spectroscopy        |
| Integrity              | Characteristic cup-shape                    | Intact, non-aggregated vesicles     | Transmission Electron Microscopy |
| Sterility              | Sterile                                     | Must remain sterile                 | Culture-based methods[17]        |

- Nanoparticle Tracking Analysis (NTA): Provides particle size distribution and concentration. A significant shift to larger sizes post-labeling could indicate aggregation.[6]
- Fluorescence Spectroscopy: Excite the sample at ~750 nm and measure the emission at ~780 nm to confirm the presence of Cy7. Comparing the fluorescence of the labeled product to a standard curve of free dye can provide an estimate of labeling efficiency.[2]
- Western Blot: Probe for common exosome markers (e.g., CD9, CD63, TSG101) to confirm that the labeling process has not stripped surface proteins.[6]



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